molecular formula C8H7ClN2 B14846573 2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile

2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile

Cat. No.: B14846573
M. Wt: 166.61 g/mol
InChI Key: NPOIFANVHWELEV-UHFFFAOYSA-N
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Description

2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile typically involves the reaction of 5-chloro-3-methylpyridine with acetonitrile in the presence of a base. One common method is the nucleophilic substitution reaction where the chlorine atom is replaced by the acetonitrile group. The reaction is usually carried out under reflux conditions with a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of 2-(5-Chloro-3-methylpyridin-2-YL)methanamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-3-fluoropyridin-2-YL)acetonitrile
  • 2-(5-Methylpyridin-2-YL)acetonitrile
  • (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride

Uniqueness

2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile is unique due to the presence of both a chloro and a methyl group on the pyridine ring, which can influence its reactivity and biological activity. The combination of these substituents can result in distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-(5-chloro-3-methylpyridin-2-yl)acetonitrile

InChI

InChI=1S/C8H7ClN2/c1-6-4-7(9)5-11-8(6)2-3-10/h4-5H,2H2,1H3

InChI Key

NPOIFANVHWELEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CC#N)Cl

Origin of Product

United States

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